2-iodo-N-(pyridin-3-ylcarbamothioyl)benzamide
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Overview
Description
2-Iodo-N-(pyridin-3-ylcarbamothioyl)benzamide is an organic compound with the molecular formula C13H10IN3OS. It is a derivative of benzamide, featuring an iodine atom and a pyridinylcarbamothioyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-(pyridin-3-ylcarbamothioyl)benzamide typically involves the reaction of 2-iodobenzoyl chloride with pyridine-3-carbamothioamide. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature for several hours until the formation of the desired product is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N-(pyridin-3-ylcarbamothioyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Iodo-N-(pyridin-3-ylcarbamothioyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is studied for its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-iodo-N-(pyridin-3-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyridinylcarbamothioyl group play crucial roles in binding to these targets, influencing their activity. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzamide: A simpler analogue lacking the pyridinylcarbamothioyl group.
2-Iodo-N-phenylbenzamide: Similar structure but with a phenyl group instead of the pyridinylcarbamothioyl group.
3-Iodo-N-(2-pyridinylcarbamothioyl)benzamide: An isomer with the iodine atom and pyridinylcarbamothioyl group in different positions.
Uniqueness
2-Iodo-N-(pyridin-3-ylcarbamothioyl)benzamide is unique due to the presence of both the iodine atom and the pyridinylcarbamothioyl group, which confer specific chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from its analogues .
Properties
IUPAC Name |
2-iodo-N-(pyridin-3-ylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3OS/c14-11-6-2-1-5-10(11)12(18)17-13(19)16-9-4-3-7-15-8-9/h1-8H,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKMADIXJUJSPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CN=CC=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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